molecular formula C20H12N2O6 B12690030 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- CAS No. 37203-97-7

9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)-

Cat. No.: B12690030
CAS No.: 37203-97-7
M. Wt: 376.3 g/mol
InChI Key: PHLHEYMNKXWDMC-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- is an organic compound known for its vibrant color and stability. This compound is a derivative of anthraquinone and is often used in various industrial applications, particularly as a dye.

Preparation Methods

The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- involves several steps. One common method includes the nitration of 1-aminoanthraquinone followed by a series of reactions to introduce the hydroxy and phenylamino groups. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid, and the process requires careful control of temperature and reaction time to ensure the desired product is obtained .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The nitro and phenylamino groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar compounds include other anthraquinone derivatives such as:

  • 1,8-Dihydroxy-4,5-dinitroanthraquinone
  • 1,5-Dihydroxyanthraquinone
  • 1,8-Dihydroxyanthraquinone

Compared to these compounds, 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- is unique due to the presence of both nitro and phenylamino groups, which contribute to its distinct chemical properties and applications .

Properties

IUPAC Name

1-anilino-4,8-dihydroxy-5-nitroanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6/c23-13-8-6-11(21-10-4-2-1-3-5-10)15-17(13)20(26)16-12(22(27)28)7-9-14(24)18(16)19(15)25/h1-9,21,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLHEYMNKXWDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865857
Record name 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)-
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Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)-
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CAS No.

3065-87-0, 37203-97-7
Record name 1,5-Dihydroxy-4-nitro-8-(phenylamino)-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)-
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Record name 9,10-Anthracenedione, 1,5(or 1,8)-dihydroxy-4-nitro-8(or 5)-(phenylamino)-
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)-
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Record name 9,10-Anthracenedione, 1,5(or 1,8)-dihydroxy-4-nitro-8(or 5)-(phenylamino)-
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Record name 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)-
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Record name 1,5-dihydroxy-4-nitro-8-(phenylamino)anthraquinone
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